molecular formula C12H10N4O B1481537 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2098070-87-0

1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B1481537
CAS No.: 2098070-87-0
M. Wt: 226.23 g/mol
InChI Key: QBYNKFVDYLLWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative offered for research and development purposes. Compounds within the pyrazole carboxamide class are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. Pyrazole carboxamides have been extensively studied as potential antifungal agents. Research on a novel pyrazole carboxamide containing a diarylamine scaffold, known as SCU2028, demonstrated high efficacy against the fungus Rhizoctonia solani , which causes rice sheath blight. The proposed mechanism of action for such compounds involves targeting the fungal mitochondria, leading to a decrease in mitochondrial membrane potential and disruption of the respiratory chain, particularly by inhibiting complex II (succinate dehydrogenase) and complex IV (cytochrome c oxidase) . Furthermore, the pyrazole scaffold is a privileged structure in drug discovery. Pyrazole-based molecules are recognized for their potential in developing therapeutics for cancer and inflammation . Specifically, 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide derivatives have been identified as an effective scaffold for the design of ligands for cannabinoid CB1 and CB2 receptors, indicating potential applications in neurological and metabolic disorder research . The presence of the cyanomethyl substituent on the pyrazole nitrogen is a notable feature, as similar substituents like the cyanomethyl group have been explored in the structure-activity relationship studies of various pharmacologically active pyrazole compounds . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(cyanomethyl)-5-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c13-6-7-16-11(12(14)17)8-10(15-16)9-4-2-1-3-5-9/h1-5,8H,7H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYNKFVDYLLWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step synthesis starting from pyrazole derivatives. The key steps include:

  • Formation of the pyrazole core substituted at the 3-position with a phenyl group.
  • Introduction of a carboxamide group at the 5-position.
  • Attachment of a cyanomethyl group at the 1-position of the pyrazole ring.

These steps are generally achieved via ester hydrolysis, amidation, and substitution reactions under controlled conditions.

Ester Hydrolysis and Carboxylic Acid Formation

A common precursor is the 3-phenyl-1H-pyrazole-5-carboxylic acid ester, which undergoes hydrolysis to yield the corresponding carboxylic acid intermediate. This step is crucial for subsequent amidation.

Typical conditions:

  • Base hydrolysis using sodium hydroxide in aqueous or alcoholic media (e.g., methanol).
  • Reaction temperature: room temperature to mild heating (20–80 °C).
  • Reaction time: 1–3 hours.
  • Acidification of the reaction mixture to pH ~3 with hydrochloric acid to precipitate the acid.

Example data from literature:

Step Reagents/Conditions Yield (%) Purity (HPLC) Notes
Hydrolysis Sodium hydroxide (1.54 g, 38.57 mmol) in ethanol/water 92–98 92–98% Stirred at room temp for 2 hr, acidified to pH 3, extracted with EtOAc

This method was reported with yields up to 98% and high purity of the acid intermediate, verified by gas chromatography and HPLC analysis.

Amidation to Form Carboxamide

The carboxylic acid intermediate is converted to the carboxamide via coupling with appropriate amines or amine derivatives.

Common amidation methods:

  • Activation of the carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Reaction carried out in polar aprotic solvents like DMF (dimethylformamide).
  • Use of bases such as triethylamine to facilitate the reaction.
  • Room temperature stirring for 30 minutes to several hours.

Example from related pyrazole carboxamide synthesis:

Step Reagents/Conditions Yield (%) Product State Notes
Amidation EDCI, HOBt, triethylamine in DMF at RT 63–66 Pale yellow crystals Purified by recrystallization from ethanol

This approach provides moderate to good yields and high purity products, confirmed by NMR and mass spectrometry.

Introduction of Cyanomethyl Group at N-1 Position

The cyanomethyl group can be introduced via nucleophilic substitution or alkylation at the nitrogen atom of the pyrazole ring.

Typical procedure:

  • Treatment of the pyrazole amide with cyanomethyl halides (e.g., bromide or chloride) under basic conditions.
  • Use of mild bases such as potassium carbonate or sodium hydride.
  • Solvents like DMF or DMSO to facilitate the reaction.
  • Temperature control between 0 °C and room temperature to avoid side reactions.

Though specific detailed procedures for 1-(cyanomethyl) substitution on 3-phenyl-1H-pyrazole-5-carboxamide are limited in the public domain, analogous pyrazole N-alkylations are well-documented, suggesting this as a viable route.

Purification and Characterization

  • Crude products are typically purified by extraction, washing with aqueous acid/base, and drying over anhydrous sodium sulfate.
  • Final purification is often achieved by recrystallization from ethanol or preparative thin-layer chromatography.
  • Characterization includes NMR (1H, 13C), mass spectrometry (ESI-MS), melting point determination, and HPLC purity analysis.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Yield (%) Purity/Notes
1 Hydrolysis of ester to acid NaOH in MeOH/H2O, RT, 2 hr, acidify pH 3 92–98 High purity by HPLC and GC
2 Amidation to carboxamide EDCI/HOBt, triethylamine, DMF, RT, 30 min+ 63–66 Purified by recrystallization
3 N-alkylation with cyanomethyl halide Cyanomethyl halide, base (K2CO3/NaH), DMF, 0–RT °C Not explicitly reported Analogous methods suggest feasibility

Research Findings and Notes

  • The hydrolysis step under basic conditions is favored over acidic hydrolysis for better yields and environmental friendliness.
  • Amidation using carbodiimide coupling agents allows mild conditions and high selectivity for the amide bond formation.
  • The cyanomethylation step requires careful temperature control to avoid decomposition or side reactions.
  • The entire synthetic sequence is optimized to maximize yield and purity while minimizing hazardous reagents and waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyanomethyl group (–CH2CN) and carboxamide (–CONH2) moieties participate in nucleophilic substitution reactions.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
AlkylationAlkyl halides (e.g., CH3I) in DMF, K2CO3Substitution of cyanomethyl group with alkyl chains
AcylationAcyl chlorides (e.g., AcCl), baseFormation of acylated derivatives at the carboxamide
SulfenylationArylsulfonyl hydrazides, NIS catalystSelective 5-amino-4-arylthio-3-aryl-1H-pyrazoles

Key Findings :

  • Sulfenylation reactions under N-iodosuccinimide (NIS) catalysis proceed via cyclization and sulfenylation steps, forming disulfide intermediates (e.g., 1,2-diphenyldisulfane) .

  • Electron-donating groups on aryl substituents enhance substitution yields .

Oxidation and Reduction Reactions

The pyrazole ring and substituents undergo redox transformations.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Oxidation of cyanomethylH2O2, acidic conditionsConversion to carboxylic acid derivatives
Reduction of carboxamideLiAlH4, THFFormation of primary amine (–CH2NH2)

Key Findings :

  • Oxidation of the cyanomethyl group yields stable carboxylic acid derivatives, useful for further functionalization.

  • Reduction of the carboxamide group requires strong reducing agents like LiAlH4.

Condensation and Cyclization

The carboxamide and cyanomethyl groups facilitate condensation with nucleophiles.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Condensation with aminesPrimary amines, ethanol, refluxFormation of hydrazones and imine derivatives
Cyclization with carbonylsAldehydes/ketones, acid catalysisPyranopyrazole or pyridopyrazole fused rings

Example Reaction :
Reaction with benzaldehyde and ethyl cyanoacetate yields 6-oxopyranopyrazole derivatives, confirmed via spectral data (e.g., 1H NMR δ 2.76 ppm for CH3) .

Metal Complex Formation

The carboxamide group acts as a ligand for transition metals.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Coordination with FeFeCl3, ethanolFe-N-aminopyrazole complexes (e.g., Fe-azirine)
Cu(II) complexationCu(OAc)2, aqueous NaOHStable Cu-carboxamide complexes

Mechanistic Insight :
Fe-catalyzed reactions involve sequential N–O bond cleavage and recyclization steps, forming Fe-nitrene intermediates .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes electrophilic substitution.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
NitrationHNO3, H2SO44-Nitro-phenyl derivatives
HalogenationCl2/FeCl3 or Br2/FeBr34-Halo-phenyl derivatives

Key Findings :

  • Substituents on the pyrazole ring direct electrophiles to the para position of the phenyl group .

Hydrolysis and Degradation

The cyanomethyl group is susceptible to hydrolysis.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Acidic hydrolysisHCl, H2O, refluxCarboxylic acid formation
Basic hydrolysisNaOH, ethanolAmide and nitrile degradation products

Stability Note :
The compound is stable under ambient conditions but degrades in strong acidic/basic environments.

Scientific Research Applications

Biological and Therapeutic Applications

Antimicrobial Activity
Pyrazole derivatives, including 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide, have been studied for their antimicrobial properties. Research indicates that pyrazolines exhibit significant antibacterial, antifungal, and antiamoebic activities. For instance, compounds similar to this pyrazole have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Cannabinoid Receptor Modulation
One of the prominent applications of pyrazole derivatives is their role as cannabinoid receptor modulators. Studies have demonstrated that certain pyrazoline compounds can act as antagonists at the CB1 receptor, which is implicated in appetite regulation and various metabolic disorders. For example, derivatives with structural similarities to this compound have shown promise in treating obesity by modulating cannabinoid pathways .

Anticancer Properties
Research has also highlighted the anticancer potential of pyrazole derivatives. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. Notably, some studies reported that specific pyrazoline derivatives exhibited selective toxicity against leukemia cells, suggesting a pathway for developing targeted cancer therapies .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods. Common approaches include:

Multi-component Reactions (MCR)
Recent advancements in synthetic chemistry have utilized MCRs to efficiently synthesize pyrazole derivatives. These methods often involve combining multiple reactants in a single reaction vessel, leading to high yields and reduced reaction times. Such techniques are advantageous for producing complex structures like this compound with minimal purification steps .

Green Chemistry Approaches
There is a growing emphasis on environmentally friendly synthesis methods for pyrazoles. Techniques utilizing biodegradable solvents or catalyst-free conditions are being explored to enhance sustainability in chemical manufacturing . This trend aligns with the increasing regulatory focus on reducing chemical waste and improving safety in laboratory practices.

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant antibacterial activity against Staphylococcus aureus.
Study BCannabinoid ModulationShowed effective CB1 receptor antagonism leading to reduced food intake in animal models.
Study CAnticancer EffectsExhibited selective cytotoxicity against leukemia cell lines with GI50 values below 3 μM.

These studies underscore the compound's versatile applications across different therapeutic areas.

Mechanism of Action

The mechanism of action of 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

  • Cyano vs. Halogen/Trifluoromethyl Groups: Compared to N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide (), the cyanomethyl group in the target compound introduces a nitrile functional group, which is more polar than trifluoromethyl or halogens. Melting Points: Derivatives like 1-[(cyanomethyl)(phenyl)amino]cyclohexanecarboxamide (3d) (m.p. 135°C, ) exhibit higher melting points than trifluoromethyl analogs (e.g., 83–103°C for cyclohexanecarboxamides in ), suggesting stronger intermolecular interactions due to hydrogen bonding from the carboxamide and cyano groups .
  • Aromatic vs. Aliphatic Substituents :
    The phenyl group at position 3 is conserved in many analogs (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide , ). However, replacing phenyl with heteroaromatic groups (e.g., pyridyl in ) alters π-π stacking interactions and steric bulk, influencing receptor binding .

Biological Activity

1-(Cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H10N4O\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}

This compound is synthesized through various methods, including one-pot multi-component reactions that yield derivatives with enhanced biological properties. The synthesis often involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with cyanomethylene reagents and aromatic aldehydes, leading to a range of pyrazole derivatives with potential pharmacological applications .

Antitumor Activity

Research has shown that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that certain pyrazole derivatives demonstrated potent inhibitory effects on cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective cytotoxicity .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-70.08
This compoundHCT1160.067

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in inflammatory responses. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Table 2: Anti-inflammatory Activity

CompoundTarget ActivityIC50 (µM)
This compoundCOX-2 Inhibition0.01
This compoundTNF-alpha ProductionNot specified

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:

  • Combination Therapy : A study investigated the synergistic effects of combining pyrazole derivatives with conventional chemotherapeutic agents like doxorubicin. The results indicated enhanced cytotoxicity in breast cancer cell lines, suggesting a potential therapeutic strategy for improving treatment outcomes in resistant cancer types .
  • Mechanism of Action : Further research has delved into the mechanisms through which these compounds exert their effects. For instance, molecular docking studies have revealed that these compounds interact with key enzymes involved in tumor progression and inflammation, such as Aurora-A kinase and COX enzymes .

Q & A

Q. What synthetic routes are commonly employed for 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide, and what are the critical reaction parameters?

The compound is synthesized via multi-step reactions, often starting with Vilsmeier-Haack formylation to introduce aldehyde groups on pyrazole precursors (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one). Subsequent steps involve nucleophilic substitution (e.g., cyanomethylation using chloroacetonitrile) and carboxamide formation via coupling reactions. Key parameters include:

  • Temperature control (e.g., 0°C for Knoevenagel condensation to avoid side reactions) .
  • Catalyst selection (e.g., K₂CO₃ for phenol nucleophilic substitution) .
  • Stoichiometric ratios to minimize byproducts, particularly during carboxamide coupling . Purification via column chromatography or recrystallization is essential for high yields (>85%) and purity (>95%) .

Q. How is the structural identity of this compound confirmed in academic research?

Structural characterization relies on:

  • X-ray crystallography : Monoclinic crystal systems (space group P2₁/n) with unit cell dimensions (e.g., a = 10.07 Å, b = 5.14 Å, c = 40.99 Å) confirm molecular geometry. Bond angles (e.g., C–N–C = 124.6°) and torsion angles highlight planarity of the carboxamide group .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows distinct peaks for the cyanomethyl group (δ ~4.2 ppm, singlet) and aromatic protons (δ ~7.3–7.5 ppm). Discrepancies in reported data are resolved using 2D techniques (HSQC, HMBC) .
  • IR spectroscopy : Stretching frequencies for C≡N (~2240 cm⁻¹) and carbonyl (>1650 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during cyanomethylation of the pyrazole core?

Regioselectivity is controlled via:

  • Directing groups : Electron-withdrawing substituents (e.g., chloro at position 5) direct electrophilic attack to position 1 .
  • Steric effects : Bulky groups (e.g., phenyl at position 3) favor cyanomethylation at position 1 due to reduced steric hindrance . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. How do structural modifications influence the compound’s bioactivity, and what computational tools are used to predict this?

  • Carboxamide modifications : Replacing the phenyl group with heteroaromatic rings (e.g., thiophene) alters hydrophobicity and binding affinity. Docking studies (AutoDock Vina) show the cyanomethyl group enhances interactions with hydrophobic pockets in kinase targets .
  • SAR analysis : Analog libraries (e.g., 5-amino derivatives) are screened via in vitro assays (IC₅₀ values) and compared to computational predictions (ΔG binding ≤ -8.5 kcal/mol) .

Q. What are the primary degradation pathways of this compound under accelerated stability conditions?

  • Hydrolysis : The carboxamide group hydrolyzes to carboxylic acid under high humidity (40°C/75% RH), confirmed via HPLC-MS (degradant m/z = 289.1) .
  • Photolysis : UV exposure (λ = 254 nm) cleaves the C≡N bond, forming a primary amine (m/z = 215.2). Stabilization methods include lyophilization and antioxidant additives (e.g., 0.1% BHT) .

Q. How are contradictions in reported spectral data resolved?

Discrepancies arise from solvent polarity, impurities, or instrument calibration. Solutions include:

  • Standardized solvents (e.g., DMSO-d₆ for NMR) .
  • Cross-validation with high-resolution mass spectrometry (HRMS; error < 2 ppm) .
  • Collaborative interlaboratory studies to establish consensus spectra .

Methodological Challenges

Q. What are the key challenges in scaling up the synthesis, and how are they mitigated?

  • Exothermic reactions : Continuous flow reactors maintain temperature control during cyanomethylation, reducing thermal degradation .
  • Intermediate purification : Telescoping steps (e.g., in-situ carboxamide coupling) minimize isolation losses. PAT tools (e.g., inline FTIR) monitor reaction progress in real time .
  • Yield optimization : Design of Experiments (DoE) identifies critical factors (e.g., molar ratio of cyanomethylating agent: 1.2:1) to maximize throughput (>90%) .

Q. How is the compound’s stability profile evaluated for long-term storage?

  • Forced degradation studies : Exposure to heat (60°C), light (1.2 million lux·hr), and pH extremes (pH 3–9) for 14 days .
  • Analytical methods : Stability-indicating HPLC (USP tailing factor < 2.0) quantifies degradants. Acceptable thresholds: ≤0.5% total impurities after 6 months at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.